molecular formula C20H16N2O5S2 B4828334 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(2-thienylcarbonyl)amino]acetate

4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(2-thienylcarbonyl)amino]acetate

Cat. No.: B4828334
M. Wt: 428.5 g/mol
InChI Key: ZJCJSLULAIHWSW-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(2-thienylcarbonyl)amino]acetate is a complex organic compound that features both aromatic and heterocyclic components This compound is characterized by the presence of a nitrophenyl group, a sulfanyl linkage, a benzyl group, and a thienylcarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(2-thienylcarbonyl)amino]acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-nitrophenyl sulfide and 2-thienylcarbonyl chloride. These intermediates are then subjected to nucleophilic substitution and esterification reactions to form the final product.

    Preparation of 4-nitrophenyl sulfide: This can be achieved by reacting 4-nitrochlorobenzene with thiophenol in the presence of a base such as sodium hydroxide.

    Preparation of 2-thienylcarbonyl chloride: This involves the reaction of thiophene-2-carboxylic acid with thionyl chloride.

    Formation of the final product: The 4-nitrophenyl sulfide is reacted with benzyl bromide to form 4-[(4-nitrophenyl)sulfanyl]benzyl bromide. This intermediate is then reacted with 2-thienylcarbonyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(2-thienylcarbonyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl and benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzyl or thienyl derivatives.

Scientific Research Applications

4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(2-thienylcarbonyl)amino]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(2-thienylcarbonyl)amino]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thienylcarbonyl moiety can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Nitrophenyl)sulfanyl]benzyl N-2-furoylglycinate
  • 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-pyrazinecarboxylate

Comparison

Compared to similar compounds, 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(2-thienylcarbonyl)amino]acetate is unique due to the presence of the thienylcarbonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

[4-(4-nitrophenyl)sulfanylphenyl]methyl 2-(thiophene-2-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S2/c23-19(12-21-20(24)18-2-1-11-28-18)27-13-14-3-7-16(8-4-14)29-17-9-5-15(6-10-17)22(25)26/h1-11H,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCJSLULAIHWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC(=O)OCC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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